(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide
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Overview
Description
Leukotriene B4-3-aminopropylamide is a leukotriene immunomodulator. It is an analog of leukotriene B4, a potent lipid mediator involved in inflammatory responses. Leukotriene B4-3-aminopropylamide exhibits selective binding to the BLT1 receptor, making it a valuable compound for scientific research in immunology and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leukotriene B4-3-aminopropylamide involves several key steps, including the stereocontrolled acetate-aldol reaction and Z-selective Boland reduction. The synthetic route typically starts from commercial starting materials and proceeds through a series of reactions to form the final product .
Industrial Production Methods
While specific industrial production methods for leukotriene B4-3-aminopropylamide are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Leukotriene B4-3-aminopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Leukotriene B4-3-aminopropylamide has several scientific research applications, including:
Immunology: It is used to study the role of leukotriene receptors in immune responses and inflammation.
Pharmacology: The compound is valuable for developing anti-inflammatory drugs targeting the BLT1 receptor.
Biochemistry: Researchers use it to investigate the biochemical pathways involving leukotrienes and their receptors
Mechanism of Action
Leukotriene B4-3-aminopropylamide exerts its effects by binding to the BLT1 receptor, a G-protein-coupled receptor involved in inflammatory responses. This binding activates leukocytes and prolongs their survival, contributing to the immune response. The compound’s selective binding to BLT1 over BLT2 is crucial for its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Leukotriene B4: The parent compound, involved in similar inflammatory pathways.
12(S)-hydroxyheptadecatrienoic acid: Another leukotriene receptor ligand with different binding affinities.
Uniqueness
Leukotriene B4-3-aminopropylamide is unique due to its selective binding to the BLT1 receptor, making it a potent tool for studying specific inflammatory pathways and developing targeted therapies .
Properties
Molecular Formula |
C23H40N2O3 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide |
InChI |
InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6+,15-10+,16-11+/t21-,22-/m1/s1 |
InChI Key |
OIKPVPQZNCNDHN-UAUSVITFSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)NCCCN)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O |
Origin of Product |
United States |
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